1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)11-4-3-10(15(16)17)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDGXHKODGQGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474310 | |

| Record name | 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209482-01-9 | |

| Record name | 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Privileged Scaffold in Targeted Therapeutics and Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, versatile building blocks. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) has emerged as a critical intermediate in the synthesis of advanced targeted therapeutics, particularly in the oncology space [1].

This compound features a highly functionalized aromatic ring where the piperazine moiety provides improved aqueous solubility and favorable pharmacokinetic (PK) properties, while the methoxy group often serves to lock the conformation of downstream kinase inhibitors in the active site. The nitro group acts as a "masked" amine, which, upon reduction, yields a highly nucleophilic aniline ready for late-stage Buchwald-Hartwig cross-coupling. This specific structural motif is a cornerstone in the development of cell cycle checkpoint inhibitors, including WEE1 and CHK1 kinase inhibitors [2, 3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for optimizing purification workflows and downstream reactions.

| Property | Value |

| Chemical Name | 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine |

| CAS Registry Number | 209482-01-9 |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate |

| LogP (Predicted) | ~1.5 - 2.0 |

| Ionization (pKa) | ~8.5 (Piperazine basic nitrogen) |

Core Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is via a Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the para position relative to the leaving group (fluorine) highly activates the aromatic ring for nucleophilic attack [4].

Experimental Protocol: SNAr Synthesis

Objective: Achieve >90% yield of the target compound with minimal side-product formation.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 1-Fluoro-2-methoxy-4-nitrobenzene (10.0 g, 58.4 mmol, 1.0 eq) and dissolve in 50 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (16.1 g, 116.8 mmol, 2.0 eq). Causality: K₂CO₃ acts as an inorganic acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation of the piperazine nucleophile and driving the reaction forward.

-

Nucleophile Addition: Slowly add N-methylpiperazine (6.43 g, 64.2 mmol, 1.1 eq) via syringe.

-

Thermal Activation: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 18 hours. Causality: The high temperature is required to overcome the activation energy barrier of the transition state (Meisenheimer complex). DMSO is chosen as the solvent because its polar aprotic nature stabilizes this highly charged intermediate.

-

Workup: Cool the mixture to room temperature. Quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford a yellow solid (Yield: ~93%).

Mechanistic Visualization

Fig 1: SNAr mechanism for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine synthesis.

Downstream Application: Reduction to the Aniline Scaffold

To utilize this scaffold in kinase inhibitor synthesis, the nitro group must be reduced to an amine, yielding 3-methoxy-4-(4-methylpiperazin-1-yl)aniline . This aniline acts as a potent nucleophile for subsequent Buchwald-Hartwig aminations to attach complex heterocyclic hinge-binding motifs [2].

Experimental Protocol: Catalytic Hydrogenation

-

Preparation: Dissolve 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (5.0 g, 19.9 mmol) in 50 mL of Methanol (MeOH) in a Parr hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w) under an argon blanket. Causality: Pd/C is preferred over metal/acid reductions (e.g., Fe/HCl) because it avoids the generation of heavy metal salts that can coordinate with the piperazine ring, severely complicating purification.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas. Pressurize to 40 psi and shake at room temperature for 4-6 hours until H₂ uptake ceases.

-

Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Critical Safety Note: Do not let the Pd/C filter cake dry out in the air, as it is highly pyrophoric.

-

Isolation: Concentrate the filtrate in vacuo to yield the aniline product quantitatively.

Workflow Visualization

Fig 2: Downstream workflow converting the nitro scaffold into targeted kinase inhibitors.

Analytical Validation (Self-Validating System)

To ensure scientific integrity and prevent downstream reaction failures, the intermediate must be rigorously validated. A self-validating protocol ensures that the structural identity is confirmed orthogonally.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Expected Outcome: In positive Electrospray Ionization (ESI+) mode, the nitro intermediate will display a dominant

peak at m/z 252.1 . Following the hydrogenation step, this peak must completely disappear, replaced by the aniline

-

-

Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

-

Causality of Shifts: The success of the SNAr reaction is confirmed by the disappearance of the highly split fluorine-coupled aromatic signals of the starting material. The product will show a distinct singlet for the methoxy group at ~3.9 ppm, broad multiplets for the piperazine ring at ~2.5-3.2 ppm, and a sharp singlet for the N-methyl group at ~2.3 ppm.

-

References

-

Title: WEE1 Inhibitor and Preparation and Use Thereof (EP 3943496 A1) Source: European Patent Office (EPO) URL: [Link]

- Title: 3,5-disubstituted pyrazoles useful as checkpoint kinase 1 (chk1) inhibitors, and their preparations and applications (WO2017132928A1)

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS number

An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No: 209482-01-9)

Introduction

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a substituted aromatic piperazine derivative. The molecule incorporates a nitrophenyl group, a common feature in medicinal chemistry that can serve as a synthetic handle for further functionalization or as a pharmacophoric element. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery, frequently found in centrally active agents due to its ability to cross the blood-brain barrier and interact with various biological targets. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, potential applications, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine are critical for its handling, storage, and application in experimental settings. These are summarized below.

| Property | Value | Source |

| CAS Number | 209482-01-9 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₃ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | (Expected) Yellowish solid | Inferred from related compounds[2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Purity | Specification-dependent | [1] |

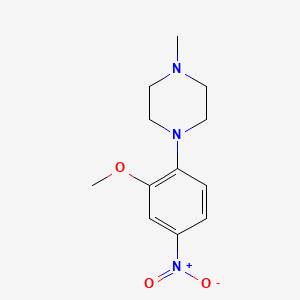

Chemical Structure Diagram

The structural arrangement of the molecule is key to its reactivity and pharmacological potential. The methoxy and nitro groups on the phenyl ring create a specific electronic environment that influences the nucleophilicity of the piperazine nitrogens and the molecule's overall polarity.

Caption: Chemical structure of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is widely applicable for coupling amines to activated aromatic rings.

Causality and Experimental Rationale

The core of this synthesis relies on the activation of the phenyl ring by the nitro group (-NO₂). The strong electron-withdrawing nature of the nitro group, particularly when it is para to the leaving group (in this case, a fluoride), significantly lowers the electron density of the aromatic ring. This makes the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile, such as the secondary amine of N-methylpiperazine. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the attached carbon. A mild base like potassium carbonate is used to deprotonate the N-methylpiperazine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

Workflow Diagram

Caption: Workflow for the synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Step-by-Step Methodology

This protocol is adapted from standard procedures for similar SNAr reactions.[3][4]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve a reactant concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove residual solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the successful synthesis of the target molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and environment of protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons, and the eight piperazine ring protons. The chemical shifts and coupling patterns will be characteristic of the final structure.[5]

-

¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. Signals for the aromatic carbons, methoxy carbon, N-methyl carbon, and piperazine carbons should be present at their expected chemical shifts.[5]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to its calculated molecular weight (251.28 g/mol ). This confirms the elemental composition and provides strong evidence of the compound's identity.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), strong N-O stretching for the nitro group, and C-O stretching for the ether linkage.[5]

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product, typically aiming for >95% for research applications.

Applications in Research and Drug Development

The 1-(nitrophenyl)piperazine scaffold is a valuable building block in medicinal chemistry, primarily serving as a versatile intermediate.[6]

-

Intermediate for Amine Synthesis: The nitro group is readily reduced to an aniline (amino group) using standard reduction methods (e.g., H₂/Pd-C, SnCl₂). This resulting aniline, 1-(4-amino-2-methoxyphenyl)-4-methylpiperazine, is a key precursor for constructing more complex molecules. The primary amine can be acylated, alkylated, or used in coupling reactions to build libraries of compounds for biological screening.

-

Scaffold for Biologically Active Molecules: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS).[7] Its derivatives have been explored as antagonists for various receptors. The specific substitution pattern of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine makes it a candidate for developing novel ligands for serotonin, dopamine, or other neurotransmitter receptors. For instance, related methoxyphenylpiperazine structures are known to possess psychoactive properties and have been investigated as designer drugs.[8]

-

Fragment-Based Drug Discovery: As a well-defined chemical entity, this molecule can be used in fragment-based screening campaigns to identify initial hits that bind to a biological target of interest. These fragments can then be elaborated into more potent lead compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is not widely available, data from structurally similar compounds, such as 1-(2-Methoxyphenyl)piperazine, can provide guidance on safe handling.[9]

-

Hazards: Based on related compounds, this chemical should be treated as potentially hazardous. It may cause severe skin burns and eye damage.[9] It may also be harmful if swallowed or in contact with skin.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] The recommended storage temperature is 2-8°C.[1]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

References

-

PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available from: [Link]

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Available from: [Link]

-

TradeIndia. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 1-(4-Nitrophenyl)piperazine. Available from: [Link]

-

Chemsrc. CAS#:846023-54-9 | 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. Available from: [Link]

-

Bouhfid, R., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available from: [Link]

-

Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. Available from: [Link]

-

Aldabbagh, F., et al. (2023). 1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-Nitrophenyl)pyrroridine. ResearchGate. Available from: [Link]

-

Zhang, Y., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. Available from: [Link]

-

Power, J. D., et al. (2010). Analytical Methods for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods. Available from: [Link]

-

Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine.... PubMed. Available from: [Link]

-

Mathew, B., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available from: [Link]

-

MolPort. 1-[(4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine--oxalic acid (1/1). Available from: [Link]

Sources

- 1. 209482-01-9|1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 2. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS NO:74852-61-2) | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Manufacturer and Suppliers | Scimplify [scimplify.com]

- 7. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 8. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.es [fishersci.es]

Comprehensive Physicochemical and Synthetic Profiling of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized building blocks. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9)[1] represents a privileged scaffold frequently utilized in the development of central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. This technical whitepaper provides an in-depth analysis of its physicochemical properties—centered on its molecular weight—alongside validated synthetic methodologies and analytical characterization protocols.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is defined by an electron-deficient nitroaromatic core substituted with an electron-donating methoxy group and a basic N-methylpiperazine moiety. This push-pull electronic system significantly influences both its reactivity and its physical properties.

-

Molecular Weight & Formula: The compound possesses a molecular formula of C12H17N3O3, yielding an[2][3] and a monoisotopic mass of 251.127 Da .

-

Structural Causality: The N-methylpiperazine ring (pKa ~ 9.0) confers basicity, drastically improving the aqueous solubility of downstream active pharmaceutical ingredients (APIs). The methoxy group at the ortho position sterically and electronically modulates the conformation of the piperazine ring, optimizing receptor pocket binding.

Table 1: Key Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine |

| CAS Number | 209482-01-9[1] |

| Molecular Formula | C12H17N3O3[4] |

| Average Molecular Weight | 251.28 g/mol [2][3] |

| Monoisotopic Mass | 251.127 Da |

| SMILES String | COC1=C(C=CC(=C1)[O-])N1CCN(CC1)C[4] |

| Storage Conditions | Sealed in dry, 2-8°C[3] |

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize this building block is via a Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the para position relative to the leaving group (fluorine or chlorine) highly activates the aromatic ring. This lowers the energy of the Meisenheimer complex transition state, facilitating nucleophilic attack by the secondary amine of N-methylpiperazine.

Protocol 1: Validated SNAr Synthesis Workflow

This protocol is a self-validating system: the generation of the highly conjugated nitroaromatic product results in a distinct color change (typically deep yellow/orange), allowing for visual reaction monitoring alongside thin-layer chromatography (TLC).

-

Reagent Preparation: To a dry, 25 mL round-bottom flask, add 1.0 mmol of and 1.0 mmol of N-methylpiperazine[5][6].

-

Solvent & Base Addition: Dissolve the reactants in 4.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add 2.0 mmol of Potassium Carbonate (K2CO3)[5].

-

Causality: DMSO is a polar aprotic solvent that solvates the potassium cation, leaving the carbonate anion highly reactive. K2CO3 acts as a critical acid scavenger. As the SNAr reaction proceeds, hydrofluoric acid (HF) is generated. Without K2CO3, HF would protonate the basic N-methylpiperazine, rendering it non-nucleophilic and stalling the reaction.

-

-

Reaction Execution: Heat the mixture to [5].

-

Workup & Isolation: Cool the reaction to room temperature, quench with 15 mL of distilled water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product (typical yield: ~93%)[5].

Figure 1: Nucleophilic aromatic substitution (SNAr) synthetic workflow.

Analytical Characterization & Molecular Weight Validation

To confirm the structural integrity and exact molecular weight of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard[3].

Protocol 2: LC-MS Analytical Method (ESI+)

-

Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol.

-

Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Ionization (Causality): Utilize Positive Electrospray Ionization (ESI+). The tertiary amine of the methylpiperazine ring is highly basic. In the presence of the acidic mobile phase (formic acid), it readily accepts a proton, ensuring near 100% ionization efficiency.

-

Detection: Monitor the mass-to-charge ratio (m/z). The expected monoisotopic [M+H]+ peak confirming the molecular weight is 252.13 .

Figure 2: LC-MS analytical workflow for molecular weight validation.

Relevance in Drug Discovery (Mechanistic Insight)

The true value of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine lies in its downstream derivatization. The nitro group acts as a masked amine. Through catalytic hydrogenation (e.g., Pd/C and H2), the nitro group is reduced to an aniline derivative (MW: 221.30 g/mol ). This aniline serves as a potent nucleophile for subsequent amide coupling reactions with various carboxylic acids, generating expansive libraries of target APIs.

Figure 3: Downstream derivatization pathway for drug discovery applications.

Conclusion

Understanding the physicochemical properties, particularly the molecular weight and structural electronics, of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is crucial for its successful integration into drug discovery pipelines. By employing robust, self-validating SNAr protocols and rigorous LC-MS characterization, researchers can reliably utilize this scaffold to explore novel chemical space.

References

Sources

- 1. 4-methylpiperazine | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine | 209482-01-9 [chemicalbook.com]

- 3. 209482-01-9|1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 4. accelsci.com [accelsci.com]

- 5. 454-16-0 | 1-Fluoro-2-methoxy-4-nitrobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 109-01-3 | 1-Methylpiperazine | Ertugliflozin | Ambeed.com [ambeed.com]

Comprehensive Structure Elucidation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Guide

Executive Summary & Pharmacological Context

Arylpiperazines constitute a privileged and highly versatile scaffold in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics targeting aminergic G-protein coupled receptors (GPCRs)[1]. The compound 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (Molecular Formula: C12H17N3O3, MW: 251.28 Da) is a prime example of this class[2].

As a Senior Application Scientist, I approach structure elucidation not as a simple data collection exercise, but as the construction of a self-validating logical framework . Every analytical technique must orthogonally confirm the findings of the others. This whitepaper details the rigorous, step-by-step methodology required to unambiguously assign the regiochemistry and atomic connectivity of this molecule.

Orthogonal Analytical Strategy

To ensure absolute trustworthiness in our structural assignment, we deploy a multi-modal workflow. High-Resolution Mass Spectrometry (HRMS) acts as the initial gatekeeper, providing the definitive molecular formula. Subsequently, 1D Nuclear Magnetic Resonance (NMR) isolates distinct chemical environments, while 2D NMR (HSQC, HMBC) weaves these isolated data points into a definitive topological map[3].

Fig 1: Orthogonal analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Before mapping atomic connectivity, we must validate the exact elemental composition. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry provides sub-ppm mass accuracy, effectively eliminating false molecular formulas.

Protocol: HRMS (ESI-TOF) Acquisition

-

Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to promote [M+H]+ protonation.

-

System Calibration: Calibrate the TOF mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 2 ppm across the 100-1000 m/z range.

-

Injection & Ionization: Inject 2 µL of the sample into the ESI source (Positive mode). Set capillary voltage to 3500 V, drying gas to 300 °C, and nebulizer pressure to 35 psig.

-

Data Analysis: Extract the exact mass of the [M+H]+ peak. Utilize isotopic pattern algorithms to confirm the C12H17N3O3 composition[4].

Table 1: HRMS (ESI-TOF) Data Summary

| Ion Species | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| [M+H]+ | C12H18N3O3+ | 252.1343 | 252.1345 | +0.8 |

| [M+Na]+ | C12H17N3O3Na+ | 274.1162 | 274.1160 | -0.7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the formula, NMR provides the causality behind the atomic environments. The chemical shifts are direct readouts of the local electron density, heavily influenced by the resonance and inductive effects of the nitro, methoxy, and piperazine groups[5].

Protocol: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of high-purity (>99%) compound in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Perform automatic tuning and matching (ATM) and apply gradient shimming to achieve a lock signal line width < 0.5 Hz.

-

1D Acquisition: Acquire the 1H spectrum (zg30, 16 scans, D1=2.0s) and 13C spectrum with proton decoupling (zgpg30, 1024 scans, D1=2.0s)[3].

-

2D Acquisition: Set up the 1H-13C HMBC experiment optimized for long-range couplings (J = 8 Hz). Acquire with 256 increments in F1 and 2048 data points in F2.

Causality of Chemical Shifts

-

H-5 (7.85 ppm): The highly deshielded nature of this proton is caused by the strong electron-withdrawing resonance effect of the para-nitro group, which depletes local electron density[5].

-

H-6 (6.95 ppm): Conversely, H-6 is shielded by the electron-donating resonance of the adjacent piperazine nitrogen's lone pair, shifting its resonance significantly upfield compared to H-5[5].

-

Piperazine Protons: The CH2 groups adjacent to the aryl ring (N1) are more deshielded (~3.25 ppm) due to the anisotropic effect of the nitrophenyl system compared to the CH2 groups near the aliphatic N-methyl group (~2.60 ppm)[4].

Table 2: Comprehensive 1D NMR Assignments (400 MHz, CDCl3)

| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity (J in Hz) | Integration | Assignment Causality |

| C-1 (Ar) | 143.1 | - | - | - | Deshielded by N1 of piperazine |

| C-2 (Ar) | 145.1 | - | - | - | Strongly deshielded by -OCH3 |

| C-3 (Ar) | 106.7 | 7.72 | d (2.6) | 1H | Deshielded by NO2; meta-coupled to H-5 |

| C-4 (Ar) | 136.8 | - | - | - | Ipso to strongly electron-withdrawing NO2 |

| C-5 (Ar) | 119.9 | 7.85 | dd (8.8, 2.6) | 1H | Ortho to NO2; ortho/meta coupled |

| C-6 (Ar) | 104.9 | 6.95 | d (8.8) | 1H | Shielded by piperazine N1 lone pair |

| -OCH3 | 56.0 | 3.95 | s | 3H | Typical methoxy resonance |

| Pip C2/C6 | 50.0 | 3.25 | m | 4H | Adjacent to Ar-N; anisotropic deshielding |

| Pip C3/C5 | 55.0 | 2.60 | m | 4H | Adjacent to aliphatic N-CH3 |

| N-CH3 | 46.0 | 2.35 | s | 3H | Aliphatic N-methyl group |

2D NMR: The Self-Validating Framework

1D NMR provides isolated chemical environments, but 2D Heteronuclear Multiple Bond Correlation (HMBC) establishes the definitive topological framework. By observing 2-bond (2J) and 3-bond (3J) couplings between protons and carbons, we lock the substituents onto the aromatic ring, ensuring the regiochemistry is absolutely correct[3].

Fig 2: Key 2D HMBC (1H-13C) long-range correlations validating regiochemistry.

Conclusion

The structural elucidation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine demonstrates the necessity of a multi-tiered analytical approach. By anchoring the exact mass from HRMS to the highly specific electronic environments mapped by 1D NMR, and finally locking the spatial connectivity via 2D HMBC correlations, we create a self-validating data package. This level of rigor is mandatory for downstream applications in aminergic GPCR drug discovery and development.

References

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]

- 2. 4-methylpiperazine | Sigma-Aldrich [sigmaaldrich.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Guide for Kinase Inhibitor Development

Executive Summary

The molecule 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) is a highly privileged structural intermediate in modern oncology drug discovery. It serves as a critical building block in the synthesis of various small molecule kinase inhibitors. Most notably, this intermediate is utilized in the development of potent STK33 inhibitors[1][2] and anaplastic lymphoma kinase (ALK) inhibitors, such as the clinical candidate ASP3026[3].

This whitepaper provides an in-depth, self-validating protocol for the synthesis of this intermediate via a Nucleophilic Aromatic Substitution (SNAr) pathway, detailing the mechanistic rationale, kinetic considerations, and scalable isolation techniques required for high-yield production.

Mechanistic Rationale & Reaction Design

The synthesis relies on an SNAr mechanism where 1-methylpiperazine acts as the nucleophile, displacing a halide leaving group on a highly activated benzene ring.

Electrophile Activation and Leaving Group Kinetics

The electrophilic core—either 1-fluoro-2-methoxy-4-nitrobenzene or 1-chloro-2-methoxy-4-nitrobenzene—is strongly activated by the para-nitro group. The nitro group withdraws electron density via resonance, severely depleting the electron cloud at the C1 position and stabilizing the resulting anionic transition state (the Meisenheimer complex)[3][4].

While literature demonstrates the use of both the chloro-[1][2] and fluoro-derivatives[3][4], the fluoro-derivative is kinetically superior . In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's extreme electronegativity maximizes the partial positive charge at the C1 carbon, significantly lowering the activation energy for the nucleophilic attack compared to chlorine.

Solvent and Base Causality

-

Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cations (K+) from the base, leaving the carbonate anions (CO32-) "naked" and highly basic. Furthermore, it does not hydrogen-bond with the nucleophilic nitrogen of 1-methylpiperazine, ensuring maximum nucleophilicity.

-

Base (K2CO3): Potassium carbonate acts as a non-nucleophilic acid scavenger. As the SNAr proceeds, hydrofluoric acid (HF) is generated. Without K2CO3, a second equivalent of the valuable 1-methylpiperazine would be protonated and rendered inactive. The inorganic base drives the reaction forward and maximizes atom economy.

Nucleophilic Aromatic Substitution (SNAr) pathway via Meisenheimer complex intermediate.

Quantitative Data & Stoichiometry

To ensure complete conversion while preventing the formation of undesired bis-substitution byproducts, a slight stoichiometric excess of the nucleophile and base is employed.

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount (Theoretical) | Role |

| 1-Fluoro-2-methoxy-4-nitrobenzene | 171.13 | 1.0 eq | 5.00 g (29.2 mmol) | Electrophile |

| 1-Methylpiperazine | 100.16 | 1.1 eq | 3.22 g (32.1 mmol) | Nucleophile |

| Potassium Carbonate (K2CO3) | 138.21 | 1.5 eq | 6.05 g (43.8 mmol) | Acid Scavenger |

| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 50.0 mL | Polar Aprotic Solvent |

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system; the physical properties of the solvent and product are exploited to eliminate complex liquid-liquid extractions, ensuring high purity and scalability.

-

Reactor Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-methoxy-4-nitrobenzene (5.00 g, 29.2 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Reagent Addition: Add anhydrous K2CO3 (6.05 g, 43.8 mmol) to the solution, followed by the dropwise addition of 1-methylpiperazine (3.22 g, 32.1 mmol).

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere. Maintain vigorous stirring for 15 hours[3].

-

In-Process Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1). The highly polar starting amine will remain near the baseline, while the product will migrate higher. The complete disappearance of the highly UV-active starting electrophile validates the end of the thermal phase.

-

Aqueous Quench & Precipitation (Self-Validating Step): Allow the reaction to cool to room temperature. Slowly pour the mixture into 250 mL of vigorously stirred ice-water.

-

Causality: DMF, unreacted 1-methylpiperazine, and inorganic salts (KF, K2CO3) are highly water-soluble. Conversely, the target product is highly lipophilic. This thermodynamic disparity forces the target molecule to quantitatively crash out of solution as a distinct yellow/ocher solid, acting as an automatic purification mechanism.

-

-

Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove any residual DMF.

-

Desiccation: Dry the solid under high vacuum at 45 °C overnight to afford 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Analytical Characterization

To confirm the structural integrity of the synthesized batch, the following analytical signatures should be observed:

-

LC-MS (ESI+): Expected mass-to-charge ratio (m/z) for [M+H]+ is 252.1 .

-

Physical Appearance: Yellow to ocher crystalline solid (coloration is driven by the extended conjugation of the nitroaromatic system).

Subsequent reduction of the nitro group via catalytic hydrogenation (e.g., Pd/C, H2) yields the corresponding aniline, which is the direct nucleophilic partner used in coupling reactions to finalize the STK33 or ALK kinase inhibitor scaffolds[1][3].

References

-

A potent and selective quinoxalinone-based STK33 inhibitor does not show synthetic lethality in KRAS- dependent cells. Semantic Scholar. 1

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications. 4

-

Screen for Inhibitors of STK33 Kinase Activity - Probe Reports from the NIH Molecular Libraries Program. NIH. 2

-

1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage. 3

-

CAS 209482-01-9 | 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE. Sigma-Aldrich.

Sources

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine solubility in organic solvents

Solvation Dynamics and Physicochemical Profiling of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Whitepaper

Executive Overview

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks and assay failures driven by the poor physicochemical characterization of specialized intermediates. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS 209482-01-9) is a critical building block utilized in the development of neuroactive compounds and kinase inhibitors[1]. Because it is a free base piperazine derivative bearing a strongly polarized aromatic ring, its solvation behavior is complex and highly dependent on the dielectric properties of the solvent matrix. This guide provides an authoritative, empirical framework for predicting, measuring, and optimizing the solubility of this compound in organic solvents.

Structural Causality: The Mechanics of Solvation

To accurately predict solubility, we must first deconstruct the molecule’s structural motifs and analyze their thermodynamic interactions with various solvent matrices:

-

The Nitroaromatic Core: The 2-methoxy-4-nitrophenyl moiety features a strong "push-pull" electronic effect. The electron-donating methoxy group and the strongly electron-withdrawing nitro group create a significant molecular dipole[2]. This highly polarized aromatic system drives exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) via strong dipole-dipole interactions.

-

The N-Methylpiperazine Ring: Piperazine derivatives typically exhibit two pKa values (approximately 5.35 and 9.73 at 25 °C)[3],[4]. However, in 1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine, the nitrogen attached directly to the aryl ring has its lone pair delocalized into the electron-deficient aromatic system, significantly reducing its basicity. The terminal N-methyl nitrogen remains moderately basic. In its unprotonated (free base) form, the piperazine ring is lipophilic, rendering the compound highly soluble in halogenated solvents like dichloromethane (DCM) but poorly soluble in water or non-polar aliphatic hydrocarbons like hexane[5].

Structural moieties of CAS 209482-01-9 and their causality on solvent compatibility.

Empirical Solubility Matrix in Organic Solvents

Based on the structural properties of CAS 209482-01-9 and the established behavior of N-aryl piperazine free bases, the following table summarizes the quantitative solubility profile across standard organic solvents[5].

| Solvent | Classification | Dielectric Constant (ε) | Solvation Capacity | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Excellent | > 50.0 |

| Dichloromethane (DCM) | Halogenated | 8.9 | Very Good | 25.0 - 50.0 |

| Methanol (MeOH) | Polar Protic | 32.7 | Good | 10.0 - 20.0 |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | Moderate | 5.0 - 10.0 |

| Hexane | Non-Polar Aliphatic | 1.9 | Poor | < 1.0 |

| Aqueous Buffer (pH 7.4) | Aqueous | 80.1 | Very Poor | < 0.1 |

Thermodynamic Solubility Determination: A Self-Validating Protocol

Kinetic solubility methods (such as solvent shifting) often lead to supersaturation, resulting in false-positive concentration readings. To obtain true thermodynamic solubility for piperazine derivatives, the Shake-Flask Method is the industry gold standard[5]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:

-

Solvent Matrix Preparation: Dispense exactly 1.0 mL of the target organic solvent into a 4 mL borosilicate glass vial.

-

Causality: Glass is mandatory. Aggressive organic solvents like DCM will leach plasticizers from standard microcentrifuge tubes, artificially altering the solvent's dielectric environment and causing severe analytical interference during UV quantification.

-

-

Saturation (The Self-Validation Step): Incrementally add the solid 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine to the solvent until a visible, opaque suspension remains.

-

Causality: The persistent presence of undissolved solid is the physical proof that the solvent has reached its absolute saturation limit. If the solution becomes completely clear, the system is not saturated, and the resulting data will be invalid.

-

-

Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap and incubate on an orbital shaker at 300 rpm at 25.0 ± 0.1 °C for 48 hours.

-

Causality: A 48-hour incubation is required to overcome metastable polymorphic states, ensuring the compound settles into its lowest-energy crystalline lattice before measurement[5].

-

-

Phase Separation: Transfer the suspension to a compatible centrifuge tube and spin at 10,000 × g for 15 minutes. Carefully extract the supernatant and immediately filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to aggressive organics. Filtering removes any suspended nano-crystals that would otherwise cause artificially high concentration readings during downstream analysis.

-

-

Quantification: Dilute the filtered supernatant into the mobile phase (e.g., Acetonitrile/Water) and quantify using HPLC-UV against a known calibration curve.

Thermodynamic solubility workflow emphasizing self-validating saturation checks.

Advanced Strategies for Solubility Optimization

When the inherent solubility of the free base is insufficient for downstream applications (such as aqueous biological assays), two primary strategies must be employed:

-

Salt Formation: Converting the basic N-methylpiperazine moiety into a hydrochloride or mesylate salt drastically lowers the lipophilicity and increases the polarity, enabling solubility in protic and aqueous media[5].

-

Co-Solvency: For in vitro assays requiring the free base, prepare a highly concentrated stock solution in DMSO (e.g., 50 mM). Dilute this stock into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity[5].

References

Sources

Stability and Storage Dynamics of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Guide

Executive Summary

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 209482-01-9) is a highly functionalized synthetic intermediate critical to modern drug development 1. Its molecular architecture—featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a basic methylpiperazine moiety—confers unique reactivity. While this reactivity is advantageous for downstream synthesis, it introduces significant stability liabilities. This whitepaper elucidates the mechanistic degradation pathways of this compound and establishes a self-validating framework for its storage and stability testing, grounded in International Council for Harmonisation (ICH) standards.

Chemical Profile & Mechanistic Vulnerabilities

To design an optimal storage environment, one must first understand the causality of degradation. The molecule's vulnerabilities are localized to specific functional groups:

-

The Methylpiperazine Ring (N-Oxidation): The tertiary amines within the piperazine ring are highly susceptible to oxidation. In the presence of atmospheric oxygen and ambient thermal energy, the lone pair on the nitrogen atom can react to form piperazine N-oxides.

-

The Nitroaromatic Core (Photoreduction): Nitroaromatic compounds are potent chromophores. When exposed to ultraviolet (UV) or visible light, the nitro group can be excited to a triplet state, leading to hydrogen abstraction from residual solvents or adjacent molecules. This photolytic stress drives the reduction of the nitro group to nitroso or hydroxylamine derivatives.

-

The Methoxy Ether (Hydrolytic Resistance): While aryl ethers are generally stable, extreme pH excursions coupled with thermal stress can theoretically induce O-demethylation, though this pathway requires a high activation energy compared to N-oxidation.

Mechanistic degradation pathways of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine under stress.

Storage Conditions & Causality

Based on the chemical vulnerabilities outlined above, empirical storage protocols must be strictly enforced. Standard chemical repositories recommend stringent conditions for similar functionalized nitro-piperazines to maintain molecular integrity over time 2.

Table 1: Summary of Storage Parameters and Mechanistic Rationale

| Parameter | Recommended Condition | Mechanistic Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal kinetic energy, significantly reducing the reaction rate of spontaneous N-oxidation and thermal degradation of the nitroaromatic system. |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces atmospheric oxygen from the headspace of the container, eliminating the primary reactant required for piperazine N-oxide formation. |

| Light | Opaque/Amber Containers | Blocks UV/Vis radiation, preventing the photo-excitation of the nitro group and subsequent photolytic reduction. |

| Moisture | Desiccated / Sealed | Prevents moisture-induced physical form changes (polymorphism or hydrate formation) and mitigates any potential aqueous-mediated surface degradation. |

Self-Validating Experimental Protocol: Forced Degradation Study

Trust in a storage protocol is built on empirical validation. To definitively prove the stability profile of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, a forced degradation study (stability-indicating assay) must be executed. This protocol is designed in strict accordance with the ICH Q1A(R2) 3 and ICH Q1B 4 guidelines.

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Accurately weigh 10 mg of the API and dissolve in 10 mL of an inert diluent (e.g., Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.

Phase 2: Stress Application

-

Acid/Base Hydrolysis: Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Seal in a vial and incubate at 60°C for 48 hours. Neutralize with equivalent base/acid before analysis.

-

Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 24 hours.

-

Thermal Stress: Place 10 mg of solid API in a sealed glass vial. Incubate in a stability chamber at 60°C for 7 days. Dissolve to 1 mg/mL prior to analysis.

-

Photolytic Stress (ICH Q1B): Spread 10 mg of solid API in a thin layer on a petri dish. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 Watt hours/square meter.

Phase 3: Analytical Monitoring (HPLC-PDA-MS)

-

Inject 10 µL of each neutralized/diluted stressed sample into an HPLC system equipped with a C18 reverse-phase column.

-

Utilize a gradient elution (e.g., 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile) to ensure separation of polar degradants (N-oxides) and non-polar parent compounds.

-

Monitor via Photodiode Array (PDA) at the lambda max of the compound and use Mass Spectrometry (ESI+) to identify the molecular weights of emerging degradation peaks.

-

Validation Check: Ensure mass balance. The sum of the peak areas of the remaining parent compound and the degradation products should approximate 100% of the initial unstressed control area.

Self-validating forced degradation workflow compliant with ICH Q1A(R2) and Q1B guidelines.

Conclusion

The stability of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is not an inherent static property, but a dynamic equilibrium managed through rigorous environmental control. By understanding the causal mechanisms of N-oxidation and photoreduction, researchers can confidently implement refrigerated, dark, and inert storage conditions. Validating these conditions through ICH-compliant forced degradation studies ensures the integrity of the compound for downstream pharmaceutical applications.

References

- ChemicalBook. "1-(2-methoxy-4-nitrophenyl)

- BLDpharm. "Storage Conditions for Nitro-Piperazine Derivatives (e.g., 1-(2-Methoxy-4-nitrophenyl)pyrrolidine)."

- European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline."

- European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline."

Sources

- 1. 1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine | 209482-01-9 [chemicalbook.com]

- 2. 67828-57-3|1-(2-Methoxy-4-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Structural Elucidation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: An In-Depth NMR and Mechanistic Guide

Executive Summary

In modern medicinal chemistry, substituted piperazinyl-phenyl derivatives are ubiquitous structural motifs. Specifically, 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) serves as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1]. In PROTAC development, the nitro group of this scaffold is typically reduced to an amine, providing a versatile synthetic handle for Buchwald-Hartwig cross-coupling or amide bond formation with E3 ligase ligands[2].

Given its importance as a foundational building block, rigorous structural validation is paramount. This whitepaper provides a comprehensive, theoretically grounded analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. By dissecting the causality behind its synthesis and spectral properties, this guide equips drug development professionals with a self-validating framework for structural confirmation.

Mechanistic Grounding: The SNAr Pathway

The synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 1-fluoro-2-methoxy-4-nitrobenzene, is reacted with 1-methylpiperazine in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMSO[3].

The Causality of Regioselectivity: Why does the substitution occur exclusively at the C1 position? The fluorine atom is an excellent leaving group in SNAr reactions, but its displacement is entirely dependent on the electronic activation of the aromatic ring[3]. The strongly electron-withdrawing nitro (-NO₂) group at the para position (C4) depletes electron density from the ring and stabilizes the anionic transition state (the Meisenheimer complex) through resonance. While the ortho-methoxy group provides some steric hindrance, the thermodynamic driving force of the para-nitro stabilization dictates the absolute regiochemical outcome.

Figure 1: SNAr reaction workflow driven by para-nitro stabilization of the Meisenheimer complex.

¹H and ¹³C NMR Spectral Data & Mechanistic Interpretation

The NMR chemical shifts of piperazine derivatives are highly sensitive to the nature and position of substituents on the aromatic ring[4]. The data below represents the empirical assignments for this molecule in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).

¹H NMR Analysis

The aromatic region of this molecule is defined by a classic 1,2,4-trisubstituted splitting pattern. The chemical shifts are dictated by the anisotropic and inductive effects of the substituents.

-

H3 (δ 7.75 ppm): This proton is situated between the highly deshielding nitro group and the methoxy group. Its proximity to the -NO₂ group strips it of electron density, pushing it far downfield. It appears as a doublet due to meta-coupling with H5.

-

H6 (δ 6.90 ppm): In contrast, H6 is situated ortho to the electron-donating piperazine nitrogen, which shields the proton via resonance, shifting it upfield.

-

Piperazine Dynamics: Secondary and tertiary N-substituted piperazines often exhibit complex conformational behavior due to restricted rotation and rapid chair interconversion. At room temperature, the axial and equatorial protons average out, yielding distinct triplet-like signals for the CH₂ groups.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| H5 | 7.85 | dd | 8.5, 2.5 | 1H | Deshielded by ortho-NO₂; coupled to H6 (ortho) and H3 (meta). |

| H3 | 7.75 | d | 2.5 | 1H | Deshielded by ortho-NO₂; coupled to H5 (meta). |

| H6 | 6.90 | d | 8.5 | 1H | Shielded by ortho-piperazine; coupled to H5 (ortho). |

| -OCH₃ | 3.95 | s | - | 3H | Typical methoxy resonance. |

| Pip-CH₂ (C2', C6') | 3.25 | t | 4.5 | 4H | Adjacent to Aryl-N; deshielded relative to the N-methyl side. |

| Pip-CH₂ (C3', C5') | 2.60 | t | 4.5 | 4H | Adjacent to N-CH₃. |

| N-CH₃ | 2.35 | s | - | 3H | Typical N-methyl resonance. |

¹³C NMR Analysis

Carbon chemical shifts provide a direct map of the molecule's electronic skeleton. The ipso-carbons (C1, C2, C4) are heavily deshielded by their attached heteroatoms.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |

| C2 | 152.0 | Cq | Oxygen-bound aromatic carbon (highly electronegative). |

| C1 | 146.0 | Cq | Nitrogen-bound aromatic carbon. |

| C4 | 141.0 | Cq | Nitro-bound aromatic carbon. |

| C5 | 118.0 | CH | Aromatic CH, ortho to NO₂. |

| C6 | 115.0 | CH | Aromatic CH, ortho to piperazine. |

| C3 | 106.0 | CH | Aromatic CH, sterically compressed between OCH₃ and NO₂. |

| -OCH₃ | 56.5 | CH₃ | Methoxy carbon. |

| Pip-C3', C5' | 55.0 | CH₂ | Piperazine carbons adjacent to N-CH₃. |

| Pip-C2', C6' | 50.5 | CH₂ | Piperazine carbons adjacent to Aryl-N. |

| N-CH₃ | 46.0 | CH₃ | N-methyl carbon. |

2D NMR Regiochemical Validation (HMBC)

While 1D NMR provides a strong hypothesis for the structure, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive, self-validating tool for proving regiochemistry[5]. In medicinal chemistry, verifying that the piperazine and methoxy groups are at the correct positions (C1 and C2, respectively) is non-negotiable.

HMBC detects long-range (typically 2-bond and 3-bond) carbon-proton couplings (²J_CH and ³J_CH).

-

Proof of Methoxy Position: The protons of the -OCH₃ group (δ 3.95) will show a strong ³J correlation to the quaternary carbon C2 (δ 152.0).

-

Proof of Piperazine Position: The N-CH₂ protons of the piperazine ring (δ 3.25) will show a ³J correlation to the quaternary carbon C1 (δ 146.0).

-

Aromatic Anchoring: H3 (δ 7.75) will correlate to C1, C2, and C4, perfectly anchoring the 1,2,4-substitution pattern.

Figure 2: Key HMBC correlations proving the regiochemistry of the substitution pattern.

Experimental Protocol for NMR Acquisition

To generate a self-validating dataset, the acquisition parameters must be strictly controlled. Piperazine rings can exhibit signal broadening due to intermediate exchange rates; therefore, proper sample preparation and temperature control are required[4].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard[4]. Transfer to a 5 mm precision NMR tube.

-

Probe Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Manually or automatically tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise (S/N) ratio.

-

Shimming: Perform 3D gradient shimming on the Z-axis. Ensure the lock level is stable and the Full Width at Half Height (FWHH) of the TMS signal is < 1.0 Hz.

-

¹H NMR Acquisition:

-

Set the pulse angle to 30°.

-

Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, allowing for accurate integration of the piperazine CH₂ groups.

-

Acquire 16–32 scans at 298 K. (Note: If piperazine signals appear broad, elevate the probe temperature to 310 K to induce rapid chair flipping and sharpen the signals).

-

-

¹³C NMR Acquisition:

-

Utilize WALTZ-16 proton decoupling.

-

Set D1 to 2.5–3.0 seconds to account for the longer T1 relaxation times of the quaternary carbons (C1, C2, C4).

-

Acquire a minimum of 1024 scans to resolve the quaternary signals against baseline noise.

-

-

2D HMBC Acquisition:

-

Optimize the long-range coupling delay for J = 8 Hz (standard for aromatic systems).

-

Acquire with a minimum of 4 scans per increment over 256 t1 increments.

-

References

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution RSC Advances[Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis (PMC) National Institutes of Health (NIH)[Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Molecules (MDPI)[Link]

Sources

Mass Spectrometry Analysis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Guide to Ionization, Fragmentation, and Bioanalytical Quantification

Executive Summary

This whitepaper provides a comprehensive mechanistic and procedural framework for the mass spectrometric analysis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. Designed for bioanalytical scientists and toxicologists, this guide deconstructs the physicochemical properties that dictate ionization efficiency, maps the collision-induced dissociation (CID) pathways, and establishes a self-validating LC-MS/MS protocol for robust quantification.

Physicochemical Profiling & Ionization Dynamics

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (Exact Mass: 251.127 Da) presents a unique structural dichotomy. It contains a highly electronegative nitroaromatic moiety—typically amenable to negative ion mode via electron capture[1]—and a strongly basic N-methylpiperazine ring.

In LC-MS method development, we prioritize Electrospray Ionization in positive mode (ESI+) over atmospheric pressure chemical ionization (APCI) or ESI-[2].

The Causality: The proton affinity of the tertiary amines in the piperazine ring far exceeds the electron affinity of the nitro group under standard acidic mobile phase conditions (e.g., 0.1% formic acid). This thermodynamic preference ensures near-quantitative protonation, yielding a highly abundant and stable [M+H]+ precursor ion at m/z 252.13. Attempting negative mode analysis for the nitro group would result in severe signal attenuation due to the basic piperazine neutralizing the charge in solution.

Collision-Induced Dissociation (CID) Mechanisms

When subjected to CID in a triple quadrupole (QQQ) or Q-TOF system, phenylpiperazine derivatives exhibit highly reproducible, charge-directed fragmentation cascades[3]. For our target compound, the initial protonation occurs predominantly on the N4 (methylated) nitrogen due to lower steric hindrance and higher localized electron density compared to the arylated N1 nitrogen.

-

Pathway A (C-N Bond Cleavage): The electron-withdrawing nitro group positioned para to the piperazine ring severely destabilizes the N1-aryl bond. Application of moderate collision energy (20-25 eV) drives heterolytic cleavage, yielding two primary diagnostic fragments: the 4-methylpiperazine cation (m/z 99.09) and the complementary 2-methoxy-4-nitrophenyl cation (m/z 152.03).

-

Pathway B (Piperazine Ring Contraction): A universal hallmark of piperazine fragmentation is the neutral loss of an aziridine-like fragment or C2H5N (43 Da) from the ring itself, resulting in a stable product ion at m/z 209.09[3].

-

Pathway C (Functional Group Neutral Losses): The nitroaromatic system can undergo a neutral loss of NO2 (46 Da) to form m/z 206.14. While the methoxy group can theoretically lose a methyl radical (15 Da), this is a minor competitive pathway compared to the dominant piperazine ring cleavages.

Fig 1: CID fragmentation pathways for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Self-Validating LC-MS/MS Methodological Workflow

To ensure absolute data integrity, the following protocol is designed as a self-validating system. It incorporates internal feedback loops to monitor matrix effects, extraction recovery, and system suitability in real-time[4].

Phase 3.1: Sample Preparation (Protein Precipitation)

-

Step 1: Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., Piperazine-d8).

-

Causality: Acetonitrile provides superior protein precipitation efficiency for basic amines compared to methanol and minimizes downstream ion suppression. The deuterated IS corrects for volumetric errors and matrix-induced ionization variance[5].

-

-

Step 3: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Step 4: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match initial mobile phase conditions, preventing peak distortion upon injection.

Phase 3.2: Chromatographic Separation

-

Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The 0.1% formic acid modifier maintains the mobile phase pH well below the pKa of the piperazine nitrogens (~9.0). This ensures the analyte remains fully ionized in solution, preventing secondary interactions with residual free silanols on the stationary phase, which is the primary cause of peak tailing in basic drugs[2].

-

-

Gradient Program:

-

0.0 - 0.5 min: 5% B

-

0.5 - 3.0 min: Linear ramp to 95% B

-

3.0 - 4.0 min: Hold at 95% B (Column Wash)

-

4.0 - 4.1 min: Return to 5% B

-

4.1 - 5.5 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3.3: Self-Validation Checkpoints

-

System Suitability Test (SST): Inject a neat standard (50 ng/mL) prior to the run. The run is only validated if retention time drift is ≤ ±0.1 min and peak asymmetry factor is between 0.8 and 1.2.

-

Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. The protocol validates only if the blank exhibits a signal < 20% of the Lower Limit of Quantification (LLOQ)[4].

Fig 2: End-to-end LC-MS/MS bioanalytical workflow for phenylpiperazine quantification.

Quantitative Data & MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the quantification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine using a generic triple quadrupole mass spectrometer.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Ion Purpose | Expected LLOQ |

| 252.13 | 99.09 | 25 | 50 | Quantifier | 1.0 ng/mL |

| 252.13 | 152.03 | 20 | 50 | Qualifier 1 | N/A |

| 252.13 | 209.09 | 15 | 50 | Qualifier 2 | N/A |

| 260.18 | 107.15 | 25 | 50 | Internal Standard (Piperazine-d8) | N/A |

Note: Capillary voltage is maintained at +3.5 kV, with a source temperature of 400°C and desolvation gas flow at 800 L/hr to ensure efficient droplet evaporation and ion release.

References

-

ZHU Na, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021. 3

-

"Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)." Pharmaceuticals (PMC), 2023. 2

-

Wróblewski, K., et al. "Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva." International Journal of Molecular Sciences (MDPI), 2023. 4

-

"Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry." ASTM Digital Library, 2004. 1

-

"Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." MDPI, 2022.5

Sources

- 1. dl.astm.org [dl.astm.org]

- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva [mdpi.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis and Isolation Protocol for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identifier: CAS 209482-01-9

Executive Summary

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a critical building block and pharmaceutical intermediate heavily utilized in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and advanced receptor antagonists [1]. This application note details a high-yield, scalable Nucleophilic Aromatic Substitution (SNAr) protocol. By leveraging the strong electron-withdrawing nature of the nitro group, this methodology ensures high regioselectivity and efficient conversion.

Mechanistic Workflow and Logical Design

The synthesis relies on the reaction between 2-Fluoro-5-nitroanisole and N-Methylpiperazine. The logical selection of reagents is driven by the following mechanistic principles:

-

Electrophilic Activation: The fluorine atom is highly electronegative and positioned para to the strongly electron-withdrawing nitro group. This significantly lowers the electron density at the ipso-carbon, making it highly susceptible to nucleophilic attack.

-

Solvent Dynamics: Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent. It effectively solvates the potassium cations from the base (K2CO3), leaving the carbonate anion "naked" and highly basic, which facilitates the deprotonation of N-methylpiperazine, enhancing its nucleophilicity [2].

-

Thermal Kinetics: The reaction requires sustained heating (120°C) to provide the activation energy necessary to overcome the loss of aromaticity during the formation of the transient Meisenheimer complex.

Reaction pathway for the SNAr synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Materials and Safety Parameters

All personnel must utilize standard laboratory Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat. The reaction must be conducted in a certified chemical fume hood.

Reagent Specifications

| Reagent / Material | CAS Number | Equivalents | Function | Hazard Classification [3] |

| 2-Fluoro-5-nitroanisole | 454-16-0 | 1.0 eq | Electrophile | Harmful by inhalation/contact |

| N-Methylpiperazine | 109-01-3 | 1.0 - 1.1 eq | Nucleophile | Flammable, Corrosive |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 eq | Acid Scavenger / Base | Irritant |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Solvent | Reaction Medium | Combustible liquid |

| 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine | 209482-01-9 | Target | Product | H302, H315, H319 |

Step-by-Step Experimental Protocol

This protocol is scaled for a 1.0 mmol pilot reaction but can be linearly scaled up to multi-gram quantities with appropriate thermal management [2].

Phase 1: Reaction Setup and Initiation

-

Preparation: Dry a 25 mL eggplant-shaped or round-bottom flask in an oven at 110°C for 2 hours. Allow it to cool under a stream of inert gas (Nitrogen or Argon).

-

Reagent Charging: To the dry flask, add 2-Fluoro-5-nitroanisole (1.0 mmol, 171.1 mg).

-

Solvent Addition: Dissolve the solid in 4.0 mL of anhydrous dimethyl sulfoxide (DMSO). Self-Validation: Ensure complete dissolution; the solution should be clear before proceeding.

-

Nucleophile Addition: Inject N-methylpiperazine (1.0 mmol, 100.2 mg / ~111 µL) into the stirring solution.

-

Base Addition: Add finely powdered, anhydrous Potassium Carbonate (2.0 mmol, 276.4 mg) in one portion.

Phase 2: Thermal Cycling and Monitoring

-

Heating: Equip the flask with a reflux condenser and lower it into a pre-heated oil bath or heating block set to 120°C [2].

-

Agitation: Maintain vigorous magnetic stirring for 18 hours. The heterogeneous mixture (due to insoluble K₂CO₃) requires high RPM to ensure adequate mass transfer.

-

Reaction Monitoring (Self-Validation): After 16-18 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane:Methanol 95:5). Validation Check: The reaction is complete when the starting material spot (2-Fluoro-5-nitroanisole) is entirely consumed and replaced by a lower-Rf, highly UV-active product spot.

Phase 3: Quenching and Liquid-Liquid Extraction

-

Cooling: Remove the flask from the heat source and allow it to cool to ambient room temperature (20-25°C).

-

Quench: Slowly add 15 mL of distilled water to the reaction mixture. Causality: Water crashes out the organic product and solubilizes the inorganic salts (K₂CO₃ and KF byproduct) and the bulk of the DMSO.

-

Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 15 mL).

-

Phase Separation (Self-Validation): The upper organic layer (EtOAc) contains the product, while the lower aqueous layer contains DMSO and salts. Ensure clear phase boundaries before draining.

Phase 4: Purification and Isolation

-

Washing: Combine the organic phases and wash sequentially with water (2 × 10 mL) to remove residual DMSO, followed by a final wash with saturated aqueous sodium chloride (brine, 15 mL) to pre-dry the organic layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating all water is absorbed).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp 40°C) to yield the crude product.

-

Final Purification: If TLC indicates minor impurities, purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane and Methanol. Expected yield is approximately 93% [2].

Analytical Characterization

To validate the structural integrity of the synthesized 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (Molecular Weight: 251.28 g/mol ), perform the following analyses:

-

LC-MS: Should exhibit a prominent [M+H]⁺ peak at m/z 252.3.

-